1-Methylazetidine-2-carboxylic acid
Overview
Description
1-Methylazetidine-2-carboxylic acid is a chemical compound with the CAS Number: 1184858-90-9 and Linear Formula: C5H9NO2 . It has a molecular weight of 115.13 .
Synthesis Analysis
The synthesis of azetidines, such as this compound, has been achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) .Chemical Reactions Analysis
Azetidines are excellent candidates for ring-opening and expansion reactions due to their highly strained nature . They have been used in various catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Scientific Research Applications
Synthesis and Application in Polypeptide Production
1-Methylazetidine-2-carboxylic acid plays a role in the synthesis of novel compounds and polymers. For instance, it's used in the synthesis of high molecular weight polypeptides. Soriano et al. (1980) described the synthesis of 2-carboxy-4-methylazetidine, an analog of dl-proline, which is significant in the formation of these polypeptides (Soriano, Podraza, & Cromwell, 1980).
In Glycosidase Inhibition
The compound has been utilized in the synthesis of azetidine iminosugars, which have shown inhibitory activity against certain enzymes. Lawande et al. (2015) synthesized azetidine iminosugars from d-glucose, which displayed significant inhibitory activity against amyloglucosidase from Aspergillus niger (Lawande et al., 2015).
Enantioselective Biotransformations
It's also pivotal in enantioselective biotransformations. Leng et al. (2009) demonstrated its use in catalyzed biotransformations to produce azetidine-2-carboxylic acids and amide derivatives with high enantioselectivity, which are valuable in the synthesis of various organic compounds (Leng, Wang, Pan, Huang, & Wang, 2009).
Novel Non-Proteinogenic Amino Acids
This compound contributes to the creation of non-proteinogenic amino acids for medicinal chemistry. Glawar et al. (2013) synthesized 3-hydroxyazetidine carboxylic acids from D-glucose, offering new peptide isosteres for medicinal chemists (Glawar et al., 2013).
Role in Plant Physiology and Food Chain
In plant physiology, azetidine-2-carboxylic acid (a related compound) has been studied for its effects on ion transport in plants. Pitman et al. (1977) investigated its impact on ion uptake and release in barley roots, providing insights into its role in plant metabolism (Pitman, Wildes, Schaefer, & Wellfare, 1977). Additionally, its presence in the food chain, particularly in sugar beets, has been noted, suggesting potential implications for human consumption (Rubenstein et al., 2009).
Properties
IUPAC Name |
1-methylazetidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMFKYCFKRTRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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